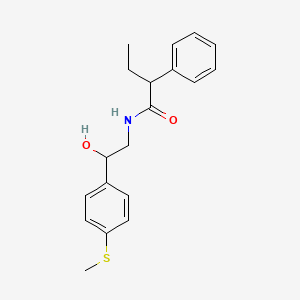

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide, also known as NS309, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NS309 belongs to the class of compounds known as small molecule activators of calcium-activated potassium (KCa) channels. KCa channels play a crucial role in regulating the excitability of neurons and other cells, making NS309 a promising candidate for the treatment of various neurological and cardiovascular disorders.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound has been studied in the context of enantioselective synthesis, which is crucial for producing chiral intermediates for drugs. An example includes the optimization of the synthesis process for related intermediates, highlighting the importance of purity and selectivity in producing pharmacologically active compounds (Liu-jian Duan, 2009).

Antiproliferative Agents

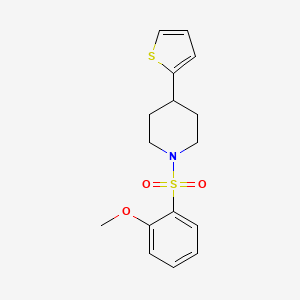

Research has explored derivatives of the compound for their antiproliferative activity against various cancer cell lines. This includes the development of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, which showed significant in vitro antiproliferative activity, indicating potential as cancer therapeutic agents (Chandrakant Pawar, D. Pansare, D. Shinde, 2018).

Synthesis and Structure-Activity Relationship (SAR) Studies

The compound's structure has been modified to create new molecules with potent antihyperglycemic agents, showcasing the compound's role in the development of new diabetes treatments. This involves studying the effects of various substitutions on its chemical structure to optimize therapeutic outcomes (K. Kees et al., 1996).

Biocatalysis

Biocatalysis research has included the compound as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors, demonstrating its utility in producing cardiovascular drugs. This highlights its importance in drug synthesis via enzymatic methods, which can offer more selective and environmentally friendly alternatives to traditional chemical synthesis (Zhao Jin-mei, 2008).

Chemopreventive Agents Evaluation

While not directly related to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide, research into chemopreventive agents and their evaluation in animal models and human clinical trials underscores the broader context in which related compounds might be considered for their preventative potential against various cancers (C. Boone et al., 1990).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-3-17(14-7-5-4-6-8-14)19(22)20-13-18(21)15-9-11-16(23-2)12-10-15/h4-12,17-18,21H,3,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHFYVBATZEIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)

![2,4-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2965098.png)

![(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2965099.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)

![9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2965107.png)

![2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2965108.png)

![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)